

Application Notes: Avanbulin in Glioblastoma Preclinical Models

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Compound of Interest					
Compound Name:	Avanbulin				
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Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a grim prognosis despite a standard-of-care regimen involving surgery, radiation therapy (RT), and temozolomide (TMZ).[1][2] The development of novel therapeutic agents that can effectively cross the blood-brain barrier and overcome resistance mechanisms is a critical unmet need. **Avanbulin** (BAL27862) is a novel, synthetic microtubule-targeting agent (MTA) that represents a promising therapeutic candidate.[3] It is administered as a water-soluble lysine prodrug, Lis**avanbulin** (BAL101553), which demonstrates significant antitumor activity via both oral and intravenous routes.[3][4]

Unlike conventional MTAs such as taxanes or vinca alkaloids, **avanbulin** binds to the colchicine site on tubulin, leading to a distinct mechanism of microtubule disruption.[5][6] This interaction inhibits microtubule formation, activates the spindle assembly checkpoint, and consequently induces G2/M cell cycle arrest and apoptosis.[3][7] Notably, **avanbulin** has shown potent activity in preclinical models that are refractory to standard MTAs.[8][9] Preclinical studies have confirmed that lis**avanbulin** effectively penetrates the brain and extends survival in orthotopic GBM patient-derived xenograft (PDX) models, supporting its clinical investigation for glioblastoma.[1][10][11]

Quantitative Data Summary

The efficacy of lis**avanbulin** has been evaluated in numerous preclinical glioblastoma models, both as a monotherapy and in combination with standard-of-care treatments. The data



consistently demonstrates a significant survival benefit.

Table 1: Efficacy of Lisavanbulin Monotherapy in Orthotopic IDH-wildtype GBM PDX Models

PDX Line	Treatment	Median Survival (Days)	Control Median Survival (Days)	P-value	Citation
GBM12	30 mg/kg Lisavanbuli n (daily, oral)	31	23	< 0.01	[1]

| GBM6 | 30 mg/kg Lisavanbulin (daily, oral) | 60 | 48 | < 0.01 |[1] |

Table 2: Efficacy of Lisavanbulin in Combination Therapy

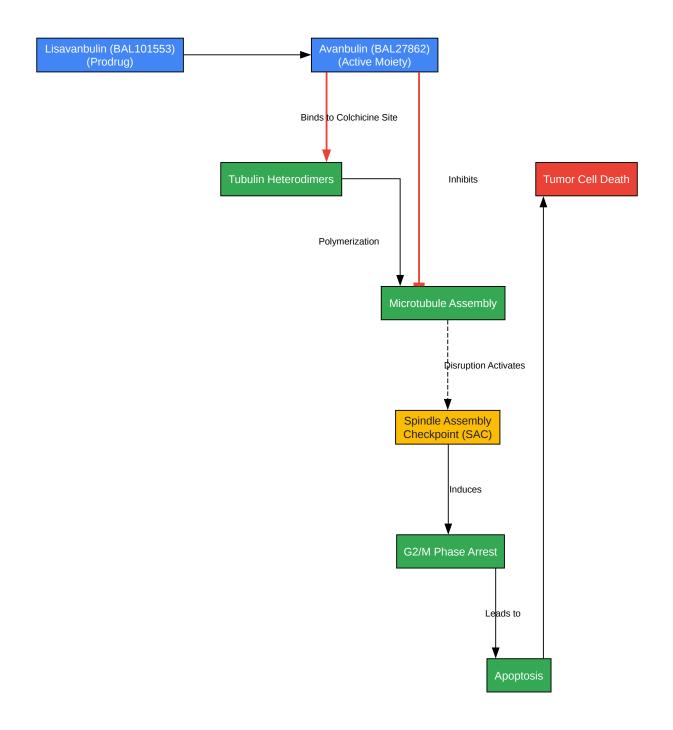
Model	Treatment Regimen	Outcome	Citation
GBM PDX Subset	Lisavanbulin concomitant with Radiation Therapy (RT)	Significant therapeutic benefits and survival extension.	[3]
GBM PDX	Continuous Lisavanbulin with RT/TMZ followed by adjuvant TMZ	Significant extension of survival.	[1][11]

| GBM6 (EB1-high) | Long-term daily oral Lis**avanbulin** | Dramatic survival benefit and decreased tumor growth. |[12] |

Mechanism of Action & Signaling Pathways

Avanbulin exerts its anti-tumor effects through a multi-faceted mechanism targeting tumor cell proliferation and the tumor microenvironment.





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Caption: **Avanbulin**'s primary mechanism of action on microtubule dynamics.

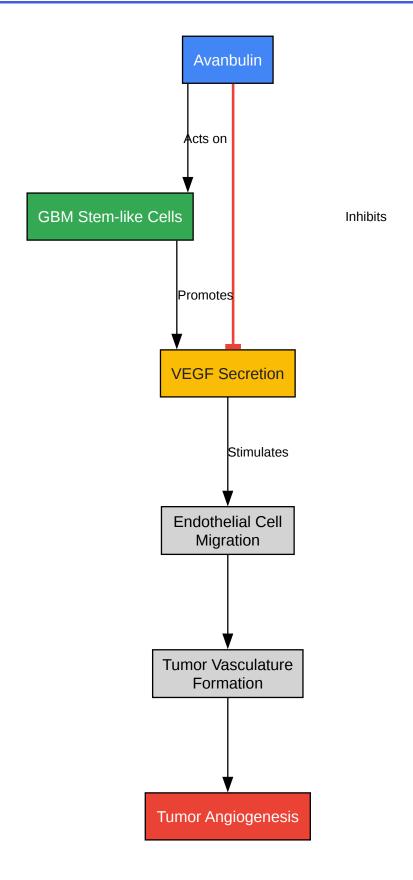


Methodological & Application

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Avanbulin binds to tubulin at the colchicine site, which destabilizes microtubules and prevents their proper formation.[5] This disruption activates the spindle assembly checkpoint, a critical cellular mechanism that ensures proper chromosome segregation.[3][6] The sustained activation of this checkpoint leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and tumor cell death.[3][7]



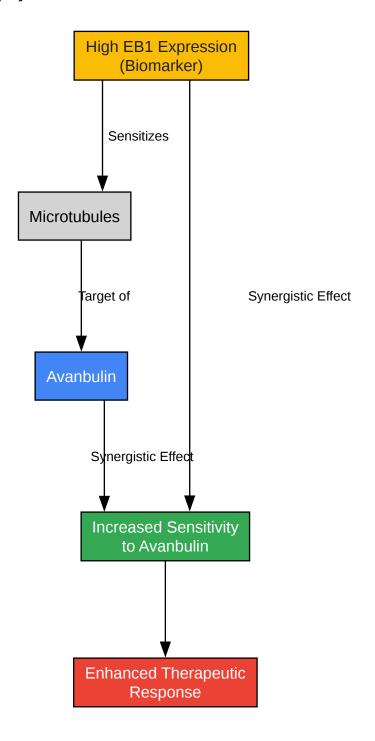


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Caption: Avanbulin's proposed anti-angiogenic mechanism of action.



Beyond its direct cytotoxic effects, **avanbulin** also impacts the tumor microenvironment. In preclinical models, it has been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from glioblastoma stem-like cells.[12] This reduction in VEGF prevents the migration of normal endothelial cells, thereby disrupting tumor vessel formation and targeting tumor vasculature.[8][12]



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Caption: The role of EB1 as a potential response-predictive biomarker.

End-binding protein 1 (EB1) has emerged as a potential response-predictive biomarker for lisavanbulin.[8][13] EB1 is a protein that controls microtubule dynamics. Preclinical data suggests that high expression of EB1 in GBM tumors sensitizes microtubules to the action of avanbulin.[8] Lisavanbulin-treated mice with EB1-high tumors demonstrated significantly longer survival, indicating that EB1 status could be used to select patients most likely to benefit from therapy.[8][12]

Experimental Protocols

The following protocols are generalized methodologies based on published preclinical studies involving lis**avanbulin** in glioblastoma models.[1][3][11]

Protocol 1: Orthotopic Glioblastoma PDX Mouse Model

- Animal Housing: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old.
 House in a sterile environment with ad libitum access to food and water.
- PDX Tissue Preparation: Aseptically mince fresh patient-derived glioblastoma tumor tissue into small fragments (~1-2 mm³).
- Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).
- Surgical Procedure:
 - Secure the anesthetized mouse in a stereotactic frame.
 - Create a midline scalp incision to expose the skull.
 - Using a dental drill, create a small burr hole in the skull over the desired brain region (e.g., right frontal lobe).
 - Carefully insert a 2-3 mm³ PDX tumor fragment into the burr hole to a depth of approximately 4-5 mm.



- Seal the burr hole with bone wax and close the scalp incision with surgical sutures or staples.
- Post-Operative Care: Administer analgesics as required. Monitor the animals daily for signs
 of distress, neurological symptoms, and weight loss. Tumor growth is typically monitored via
 bioluminescence imaging (if cells are tagged) or until neurological symptoms appear.

Protocol 2: In Vivo Efficacy Study

- Tumor Implantation: Establish orthotopic GBM PDX tumors as described in Protocol 1.
- Randomization: Once tumors are established (e.g., confirmed by imaging or a set number of days post-implantation), randomize mice into treatment cohorts (typically n=8-10 per group).
- Treatment Groups:
 - Vehicle Control: Administer the vehicle solution (e.g., sterile water or saline) on the same schedule as the treatment group.
 - Lisavanbulin Monotherapy: Administer lisavanbulin at a specified dose (e.g., 30 mg/kg)
 daily via oral gavage.[1]
 - Combination Therapy: Administer lisavanbulin in combination with standard-of-care, such as fractionated radiation (e.g., 2 Gy daily for 10 fractions) and/or temozolomide.[1]
- Monitoring: Record animal body weight and clinical signs of toxicity daily.
- Endpoint: The primary endpoint is overall survival. Euthanize mice upon reaching predefined humane endpoints, such as >20% body weight loss, severe neurological impairment, or inability to ambulate.
- Data Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

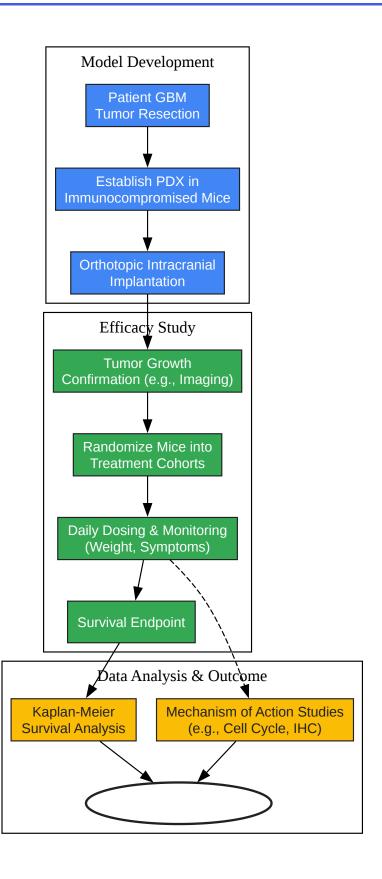
• Sample Preparation: At a pre-determined time point post-treatment, euthanize mice and immediately resect the intracranial tumors.



- Single-Cell Suspension:
 - Mince the tumor tissue in cold PBS.
 - Digest the tissue using an enzymatic solution (e.g., collagenase/dispase) to dissociate cells.
 - Pass the cell suspension through a 70 μm cell strainer to remove clumps.
 - Lyse red blood cells using an ACK lysis buffer, if necessary.
- Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
- Staining:
 - Wash the fixed cells with PBS to remove ethanol.
 - Resuspend cells in a staining solution containing a DNA intercalating dye (e.g., Propidium lodide) and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
- Data Acquisition: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
- Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA
 content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of
 the cell cycle.

Experimental Workflow Visualization





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Caption: Workflow for a preclinical efficacy study using GBM PDX models.



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